"Ethyl 4-amino-3-chloro-5-nitrobenzoate" chemical properties
"Ethyl 4-amino-3-chloro-5-nitrobenzoate" chemical properties
Executive Summary
Ethyl 4-amino-3-chloro-5-nitrobenzoate (CAS: 21615-32-7) is a highly functionalized aromatic scaffold characterized by a unique 1,3,4,5-substitution pattern. This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, specifically for the synthesis of benzimidazoles , quinazolines , and poly-functionalized anilines .
Its value lies in its orthogonal reactivity: the nitro group (reducible), the primary amine (nucleophilic/diazotizable), the chlorine atom (electronic modulator/potential coupling partner), and the ester (hydrolyzable anchor). This guide details the physicochemical profile, validated synthetic routes, downstream applications in kinase inhibitor design, and safety protocols for this compound.
Part 1: Physicochemical Profile
The following data aggregates experimental baselines and computational descriptors essential for process chemistry and formulation.
| Property | Specification | Technical Note |
| CAS Number | 21615-32-7 | Verified Registry Number. |
| IUPAC Name | Ethyl 4-amino-3-chloro-5-nitrobenzoate | Systematic nomenclature. |
| Molecular Formula | C₉H₉ClN₂O₄ | |
| Molecular Weight | 244.63 g/mol | |
| Physical State | Crystalline Solid | Typically yellow to orange needles (characteristic of nitroanilines). |
| Melting Point | ~108–112°C (Predicted) | Note: Analogous nitro-amino esters melt in this range; experimental verification required per batch. |
| Solubility | DMSO, DMF, Ethyl Acetate | Low solubility in water; moderate in Ethanol. |
| pKa (Amine) | ~1.5–2.5 (Predicted) | Significantly suppressed by electron-withdrawing -NO₂ and -Cl groups. |
| LogP | ~2.5 | Lipophilic; suitable for membrane permeability in early drug discovery. |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of CAS 21615-32-7 is governed by electrophilic aromatic substitution rules . The sequence must be carefully ordered to achieve the 3-chloro-5-nitro substitution pattern, as the amino group is the dominant directing group.
Mechanism of Synthesis
The most robust route begins with Benzocaine (Ethyl 4-aminobenzoate) . The synthesis relies on the amino group directing incoming electrophiles to the ortho positions (3 and 5).
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Step 1: Chlorination. The amino group directs the chlorine to the 3-position.
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Step 2: Nitration. With position 3 occupied, the strong ortho-directing effect of the amine (combined with the meta-directing ester) directs the nitro group to position 5.
Visual Synthesis Workflow
Caption: Step-wise synthesis exploiting the ortho-directing power of the amino group to install substituents regioselectively.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 4-amino-3-chlorobenzoate
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Reagents: Ethyl 4-aminobenzoate (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (MeCN).
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Procedure:
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Dissolve Ethyl 4-aminobenzoate in MeCN.
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Add NCS portion-wise at room temperature (exothermic control).
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Reflux for 1–2 hours.
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Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine.[1]
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Purification: Recrystallize from Ethanol/Water to yield the intermediate.
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Step 2: Nitration to Target (CAS 21615-32-7)
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Reagents: Ethyl 4-amino-3-chlorobenzoate, Conc. H₂SO₄, Fuming HNO₃.
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Procedure:
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Dissolve the chloro-intermediate in Conc. H₂SO₄ at 0°C. Critical: Maintain temperature <5°C to prevent ester hydrolysis or oxidation.
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Add Fuming HNO₃ dropwise over 30 minutes.
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Stir at 0°C for 1 hour, then allow to warm to room temperature.
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Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.
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Isolation: Filter, wash with cold water until neutral pH, and dry.
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Part 3: Reactivity & Pharmaceutical Applications
The core value of CAS 21615-32-7 is its role as a Vicinal Diamine Precursor .
1. Benzimidazole Synthesis (Kinase Inhibitors)
Reduction of the nitro group yields Ethyl 3,4-diamino-5-chlorobenzoate . This species reacts with aldehydes, carboxylic acids, or orthocarbonates to form benzimidazoles, a scaffold ubiquitous in:
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Angiotensin II receptor antagonists (e.g., Candesartan analogs).
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Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR or VEGFR where the benzimidazole mimics the adenine pocket of ATP.
2. Sandmeyer & Diazotization Chemistry
The primary amine at position 4 is flanked by electron-withdrawing groups, making it less nucleophilic but still diazotizable.
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Deamination: Removal of the amine (via diazonium salt reduction) yields Ethyl 3-chloro-5-nitrobenzoate .
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Halogen Exchange: Conversion to Ethyl 3,4-dichloro-5-nitrobenzoate for nucleophilic aromatic substitution (SɴAr) reactions.
Downstream Application Workflow
Caption: Primary downstream transformations yielding high-value pharmaceutical scaffolds.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Specific Note: As a nitro-aromatic, this compound may carry a risk of methemoglobinemia upon chronic exposure or high-dose absorption.
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Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
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Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials).
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References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2780, Clebopride (Structural Analog Analysis). Retrieved from [Link]
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Organic Syntheses (1973). Ortho-Alkylation of Anilines: Ethyl 4-Amino-3-methylbenzoate (Methodology for substituted aminobenzoates). Org.[1][2][3][4][5] Synth. 1973, 53, 44. Retrieved from [Link]
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Bond University Research Portal (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of p-anisoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. research.bond.edu.au [research.bond.edu.au]
- 5. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
